molecular formula C21H20N4O2S B14879449 4-[4,6-Dioxo-2-(propylsulfanyl)-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile

4-[4,6-Dioxo-2-(propylsulfanyl)-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile

Cat. No.: B14879449
M. Wt: 392.5 g/mol
InChI Key: VSDFCRCDNPMYNC-UHFFFAOYSA-N
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Description

The compound identified by the code “MFCD04991432” is a chemical entity with specific properties and applications. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD04991432” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the starting material, and condensation reactions, where two molecules combine with the elimination of a small molecule such as water.

Industrial Production Methods

In industrial settings, the production of “MFCD04991432” is scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the specific requirements of the reaction, such as the need for precise temperature control or the handling of hazardous intermediates. The industrial production process also involves purification steps, such as distillation or crystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD04991432” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of “MFCD04991432” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions. The choice of reagent and condition depends on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from the reactions of “MFCD04991432” depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can produce a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

“MFCD04991432” has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.

    Biology: In biological research, “MFCD04991432” is used to study enzyme mechanisms and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: In industrial applications, “MFCD04991432” is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD04991432” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

4-(4,6-dioxo-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile

InChI

InChI=1S/C21H20N4O2S/c1-2-10-28-21-24-19-18(20(27)25-21)16(13-8-6-12(11-22)7-9-13)17-14(23-19)4-3-5-15(17)26/h6-9,16H,2-5,10H2,1H3,(H2,23,24,25,27)

InChI Key

VSDFCRCDNPMYNC-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)C#N)C(=O)N1

Origin of Product

United States

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